molecular formula C22H40O4 B14572311 7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid CAS No. 61465-37-0

7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid

Cat. No.: B14572311
CAS No.: 61465-37-0
M. Wt: 368.5 g/mol
InChI Key: FKNLBGPVSITGNL-UHFFFAOYSA-N
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Description

7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid is a complex organic compound characterized by a cyclopentyl ring substituted with hydroxydecyl and heptenoic acid groups. This compound is notable for its unique structure, which combines both cycloalkane and unsaturated carboxylic acid functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and esterification are often employed under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the heptenoic acid moiety can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid has diverse applications in scientific research:

    Chemistry: It serves as a model compound for studying cycloalkane and unsaturated carboxylic acid chemistry.

    Biology: Its derivatives are investigated for potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The unsaturated carboxylic acid moiety can participate in various biochemical reactions, potentially modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-[3-Hydroxy-2-(3-hydroxy-4-phenylbutyl)cyclopentyl]-6-heptenoic acid: Similar structure with a phenyl group substitution.

    Cyclopentylheptanoic acid derivatives: Compounds with variations in the length and substitution of the hydrocarbon chain.

Uniqueness

7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

61465-37-0

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

7-[3-hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-9-12-19(23)15-16-20-18(14-17-21(20)24)11-8-6-7-10-13-22(25)26/h8,11,18-21,23-24H,2-7,9-10,12-17H2,1H3,(H,25,26)

InChI Key

FKNLBGPVSITGNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCC1C(CCC1O)C=CCCCCC(=O)O)O

Origin of Product

United States

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